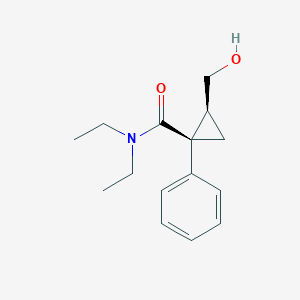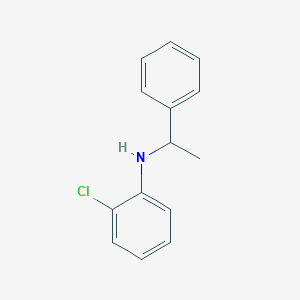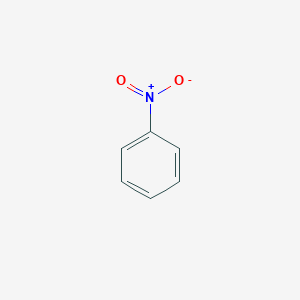
Naproxen Ethyl Ester
概要
説明
Naproxen Ethyl Ester belongs to the class of arylacetic acids and is used as a non-steroidal anti-inflammatory drug (NSAID). It is useful for the management of pain, inflammation, and stiffness. It is also used in the treatment of rheumatoid arthritis and other painful musculoskeletal disorders . It works by inhibiting cyclooxygenase (COX-1 and COX-2), which are key enzymes in inflammation .
Synthesis Analysis
Three consecutive alkyl esters, methyl (1), ethyl (2), and isopropyl (3) esters, were synthesized from naproxen by direct Fischer esterification reaction . The development of a synthetic route to ibuprofen and naproxen over the last 10 years is summarized, including developing methodologies, finding novel synthetic routes, and applying continuous-flow chemistry .Molecular Structure Analysis
The molecular formula of Naproxen Ethyl Ester is C16H18O3 . It contains total 38 bond(s); 20 non-H bond(s), 12 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 11 aromatic bond(s), 2 six-membered ring(s), 1 ten-membered ring(s), 1 ester(s) (aliphatic), and 1 ether(s) (aromatic) .Chemical Reactions Analysis
The synthesis of Naproxen Ethyl Ester involves a Fischer esterification reaction . The reaction progress of naproxen synthesis catalyzed by AMDase-CLGIPL covalently immobilized onto a robust acrylate carrier was investigated with respect to reaction engineering .Physical And Chemical Properties Analysis
The physical and chemical properties of Naproxen Ethyl Ester include a molecular weight of 258.312 Da and a mono-isotopic mass of 258.125580 Da . The density is 1.1±0.1 g/cm3, boiling point is 372.8±17.0 °C at 760 mmHg, and the flash point is 156.3±15.5 °C .科学的研究の応用
Enantioselective Hydrolysis
Naproxen Ethyl Ester: is used in studies involving the enantioselective hydrolysis of non-steroidal anti-inflammatory drugs (NSAIDs) ester derivatives. An engineered esterase from Bacillus subtilis has shown significant promise in the enantioselective hydrolysis of naproxen esters. This process is crucial for producing optically active forms of naproxen, which can have different therapeutic effects .
Synthesis of Naproxen Derivatives
The compound serves as a starting material for the synthesis of various naproxen derivatives. These derivatives are being explored for their potential to be more potent and selective than naproxen itself. Continuous-flow chemistry has been applied to the synthesis process, indicating the compound’s role in modern pharmaceutical manufacturing techniques .
Increased Skin Permeability
Naproxen Ethyl Ester is being researched for its ability to increase skin permeability. This property is particularly useful in the development of topical formulations where enhanced absorption through the skin is desired. This could lead to more effective topical NSAID treatments .
Functionalization in Organic Chemistry
The ester form of naproxen is utilized in organic chemistry for various functionalization reactions. These include fluorination, iodination, alkynylation, arylation, thiophenolation, and amination and esterification reactions. Such reactions are fundamental in creating a diverse array of naproxen-based compounds with potential pharmaceutical applications .
Flow Biocatalysis
In the field of flow biocatalysis, Naproxen Ethyl Ester’s water-insoluble nature poses a challenge. Research has been conducted to overcome this by using surfactants like Triton® X-100, which can lead to significant molar conversion and enantiomeric excess in the hydrolysis of naproxen esters. This application is important for industrial-scale production of chiral drugs .
Asymmetric Synthesis
The compound is also involved in the asymmetric synthesis of (S)-naproxen, a process that is vital for producing the active form of the drug. Techniques such as rhodium-catalyzed hydroformylation are being explored to improve the efficiency and selectivity of this synthesis .
作用機序
Target of Action
Naproxen, the active form of Naproxen Ethyl Ester, primarily targets the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever in the body .
Mode of Action
Naproxen works by reversibly inhibiting both the COX-1 and COX-2 enzymes . This inhibition reduces the production of prostaglandins, thereby alleviating inflammation, pain, and fever .
Biochemical Pathways
The inhibition of COX enzymes by Naproxen leads to a decrease in the synthesis of prostaglandins . Prostaglandins are involved in various physiological processes, including inflammation and pain sensation. Therefore, the reduction in prostaglandin production results in the alleviation of these symptoms .
Pharmacokinetics
Naproxen is rapidly and completely absorbed when administered orally . It binds extensively, in a concentration-dependent manner, to plasma albumin . The area under the plasma concentration-time curve (AUC) of naproxen is linearly proportional to the dose for oral doses up to a total dose of 500mg . Naproxen is eliminated following biotransformation to glucuroconjugated and sulphate metabolites which are excreted in urine, with only a small amount of the drug being eliminated unchanged .
Result of Action
The primary result of Naproxen’s action is the reduction of inflammation, pain, and fever. This is achieved through the inhibition of prostaglandin synthesis, which in turn reduces the physiological processes associated with these symptoms .
Action Environment
The concentration of Naproxen in the environment depends on its physicochemical properties such as solubility and chemical stability as well as environmental properties . The octanol water distribution coefficients for Naproxen, measured across the environmentally relevant pH range, are low therefore the risk of bioaccumulation in aquatic organisms is also low . Overall, the weight of evidence suggests that Naproxen can be expected to be slowly degraded in the environment .
Safety and Hazards
将来の方向性
Recent progress in the synthesis of NSAIDs, including Naproxen, has led to the development of novel practical and asymmetric approaches for their synthesis . The use of L-proline isopropyl ester naproxenate increased the permeation of naproxen through the skin almost four-fold, suggesting potential future directions for improving the delivery of this drug .
特性
IUPAC Name |
ethyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-4-19-16(17)11(2)12-5-6-14-10-15(18-3)8-7-13(14)9-12/h5-11H,4H2,1-3H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URNAYRDBUUZOIU-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1=CC2=C(C=C1)C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](C)C1=CC2=C(C=C1)C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20185146 | |
| Record name | Naproxen ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20185146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naproxen Ethyl Ester | |
CAS RN |
31220-35-6 | |
| Record name | Naproxen ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031220356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naproxen ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20185146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 31220-35-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NAPROXEN ETHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/978RJD689Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is there significant research interest in the enantioselective hydrolysis of Naproxen ethyl ester?
A1: Naproxen, the active form of Naproxen ethyl ester, exhibits chirality, meaning it exists in two mirror-image forms (enantiomers) designated as R and S. Crucially, only the S-enantiomer of Naproxen possesses the desired therapeutic properties. [, , , ] Therefore, developing efficient methods to separate or selectively synthesize the S-enantiomer from the racemic mixture is crucial for maximizing drug efficacy and minimizing potential side effects associated with the inactive R-enantiomer. []
Q2: What are the common approaches explored for the enantioselective synthesis of S-Naproxen from its ester?
A2: Researchers are actively investigating two primary strategies:
- Enzymatic Resolution: This approach utilizes enzymes like lipases to selectively hydrolyze the ester bond of R-Naproxen ethyl ester, leaving the S-Naproxen ethyl ester largely untouched. This allows for the separation and purification of S-Naproxen. Studies have explored various lipases, including those from Bacillus strains and Candida antarctica lipase B (CALB). [, ]
- Catalytic Antibodies: This innovative method involves developing antibodies that can specifically bind to and catalyze the hydrolysis of R-Naproxen ethyl ester. Researchers have successfully generated monoclonal and polyclonal antibodies demonstrating this capability. [, , ]
Q3: How does the reaction environment influence the efficiency of enzymatic resolution of Naproxen ethyl ester?
A3: Studies highlight that the reaction environment significantly impacts enzymatic activity and selectivity. For instance, conducting the lipase-catalyzed esterification of S-Naproxen ethyl ester in supercritical carbon dioxide (scCO2) demonstrated significantly improved conversion rates and reaction times compared to ambient conditions. [] This enhancement is attributed to the unique properties of scCO2, such as enhanced mass transfer and altered solvent behavior, which can positively influence enzyme activity. []
Q4: What is the significance of using haptens in generating catalytic antibodies for Naproxen ethyl ester hydrolysis?
A4: Haptens are small molecules designed to mimic the transition state of a desired chemical reaction. In the context of Naproxen ethyl ester, researchers designed a phosphonate hapten resembling the transition state of its hydrolysis. [] By conjugating this hapten to carrier proteins and using it to immunize mice, researchers could elicit the production of antibodies with a binding site complementary to the transition state of R-Naproxen ethyl ester hydrolysis. [] This approach leverages the immune system's natural ability to generate highly specific antibodies, tailoring them for catalytic activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


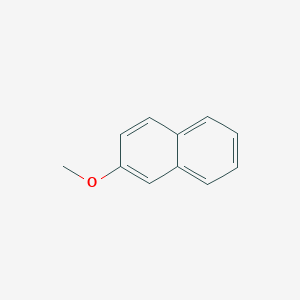
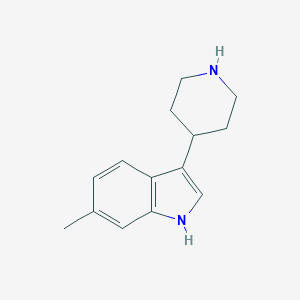
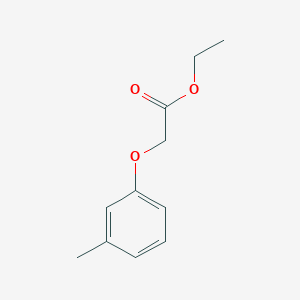
![6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B124798.png)
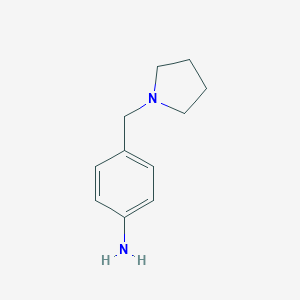

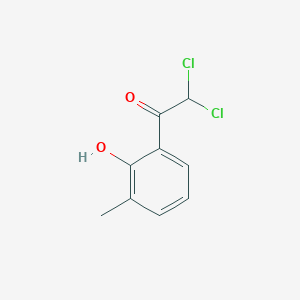
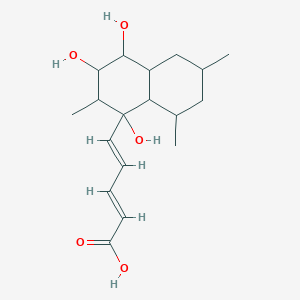
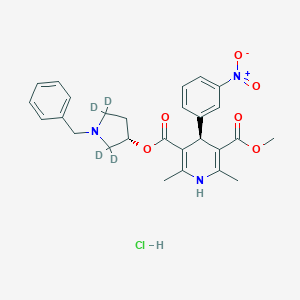
![(R)-2-[[(R)-1-(Ethoxycarbonyl)butyl]amino]propionic acid](/img/structure/B124812.png)
